5-Nitrobenzo[d]isoxazol-7-ol
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Overview
Description
5-Nitrobenzo[d]isoxazol-7-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzo[d]isoxazol-7-ol typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 under moderate reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo[d]isoxazol-7-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically the corresponding nitroso or hydroxylamine derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted isoxazoles.
Scientific Research Applications
5-Nitrobenzo[d]isoxazol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Nitrobenzo[d]isoxazol-7-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-1,2-benzoxazole
- 5-Nitro-1,2-benzisoxazole
- 5-Nitro-1,2-benzothiazole
Uniqueness
5-Nitrobenzo[d]isoxazol-7-ol is unique due to its specific substitution pattern and the presence of both a nitro group and an isoxazole ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the nitro group can enhance its reactivity and potential for biological activity .
Properties
Molecular Formula |
C7H4N2O4 |
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Molecular Weight |
180.12 g/mol |
IUPAC Name |
5-nitro-1,2-benzoxazol-7-ol |
InChI |
InChI=1S/C7H4N2O4/c10-6-2-5(9(11)12)1-4-3-8-13-7(4)6/h1-3,10H |
InChI Key |
DHVGZTABXRYBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NO2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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